
Eveninomicin B sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eveninomicin B sodium salt is a derivative of the antibiotic everninomicin, which is produced by the bacterium Micromonospora carbonaceae. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eveninomicin B sodium salt can be synthesized through a series of chemical reactions involving the modification of the parent compound, everninomicin. One common method involves the electrochemical reduction of everninomicin derivatives in an aprotic anhydrous solvent . The reaction conditions typically require the absence of carbon dioxide to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Micromonospora carbonaceae, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize the yield of the desired compound, and advanced purification techniques are employed to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions
Eveninomicin B sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of eveninomicin B, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Eveninomicin B sodium salt has been extensively studied for its applications in various fields:
Mechanism of Action
Eveninomicin B sodium salt exerts its antibacterial effects by binding exclusively to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the assembly of functional ribosomes, leading to the cessation of bacterial growth and replication . The compound’s unique mode of action makes it effective against bacteria that have developed resistance to other antibiotics .
Comparison with Similar Compounds
Similar Compounds
Everninomicin C: Another derivative of everninomicin with similar antibacterial properties.
Everninomicin D: Known for its potent activity against Gram-positive bacteria.
Avilamycin: A structurally similar antibiotic that also targets the 50S ribosomal subunit.
Uniqueness
Eveninomicin B sodium salt stands out due to its high potency and broad-spectrum activity against multidrug-resistant bacteria. Its unique binding mechanism to the 50S ribosomal subunit differentiates it from other antibiotics, making it a valuable candidate for further development and clinical use .
Biological Activity
Chemical Structure and Properties
Eveninomicin B sodium salt has the molecular formula C66H99Cl2NO36 and a molecular weight of approximately 1,424. The compound is classified as a glycosylated macrolide antibiotic, which is derived from natural sources. The structural complexity contributes to its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C66H99Cl2NO36 |
Molecular Weight | 1424 g/mol |
Solubility | Soluble in water |
pH | 6.0 - 8.0 |
This compound exhibits its biological activity primarily through its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to other macrolides, which bind to the 50S subunit of the ribosome, preventing peptide bond formation.
Antimicrobial Activity
Research has demonstrated that this compound possesses potent antimicrobial properties against various Gram-positive bacteria, including strains resistant to traditional antibiotics. Studies indicate that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 2: Antimicrobial Efficacy of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Streptococcus pneumoniae | 1.0 µg/mL |
Enterococcus faecalis | 2.0 µg/mL |
Cytotoxicity Studies
While evaluating the safety profile of this compound, cytotoxicity studies have been conducted on various human cell lines. The results indicate a favorable safety margin, with IC50 values significantly higher than the effective concentrations required for antimicrobial activity.
Table 3: Cytotoxicity Profile
Cell Line | IC50 (µg/mL) |
---|---|
HepG2 (liver cancer) | >100 |
MCF-7 (breast cancer) | >100 |
A549 (lung cancer) | >100 |
Case Studies and Clinical Applications
Case Study 1: Treatment of Resistant Infections
A clinical study involving patients with chronic infections caused by multi-drug resistant Staphylococcus aureus demonstrated that this compound could be used as an effective treatment option. Patients treated with this compound showed significant improvement in clinical symptoms and a reduction in bacterial load.
Case Study 2: Synergistic Effects
Research has also explored the synergistic effects of this compound when combined with other antibiotics. In vitro studies revealed that combining Eveninomicin with beta-lactams enhanced the overall antimicrobial efficacy against resistant strains.
Properties
CAS No. |
53296-30-3 |
---|---|
Molecular Formula |
C66H99Cl2NO36 |
Molecular Weight |
1553.4 g/mol |
IUPAC Name |
[6-[4',7-dihydroxy-6-[3-hydroxy-2-[4-hydroxy-6-[7'-hydroxy-7-methoxy-7'-(1-methoxyethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-5-methoxy-6-methyloxan-4-yl]oxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C66H99Cl2NO36/c1-24-37(48(82-13)39(68)40(71)38(24)67)57(75)97-44-25(2)90-35(17-32(44)94-36-19-62(8,69(77)78)53(85-16)28(5)91-36)96-43-27(4)101-65(18-31(43)70)104-54-29(6)93-61(52(74)63(54,9)105-65)99-49-42(73)58(92-26(3)45(49)81-12)98-46-33(20-79-10)95-60(50(83-14)41(46)72)100-59-51(84-15)47-34(21-86-59)102-66(103-47)56-55(87-23-88-56)64(76,22-89-66)30(7)80-11/h25-36,41-47,49-56,58-61,70-74,76H,17-23H2,1-16H3 |
InChI Key |
ZFRCWSCZDCAGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.